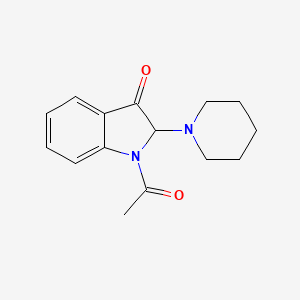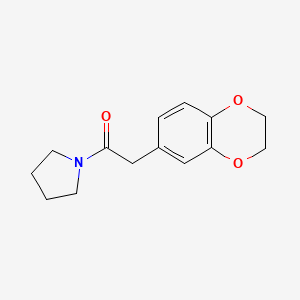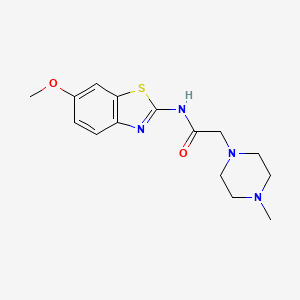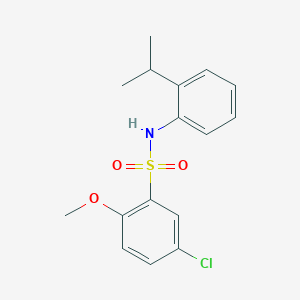
3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide, also known as GSK2334470, is a small molecule inhibitor that has been extensively studied in scientific research. It was first discovered by GlaxoSmithKline and has shown promising results in various preclinical studies.
Mecanismo De Acción
3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is a selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell survival, growth, and proliferation. By inhibiting the AKT pathway, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide induces apoptosis in cancer cells and reduces inflammation in animal models. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide induces apoptosis by inhibiting the AKT pathway. In animal models of inflammation, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide reduces the production of pro-inflammatory cytokines. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is its selectivity for the AKT pathway, which makes it a useful tool for studying the role of this pathway in various diseases. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is its relatively low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide. One area of research is the development of more potent and selective inhibitors of the AKT pathway. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide could be studied for its potential use in combination with other drugs for the treatment of cancer and inflammation. Finally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide could be studied for its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide is a promising small molecule inhibitor that has shown potential in preclinical studies for its use in various diseases, including cancer, inflammation, and neurological disorders. Its selectivity for the AKT pathway makes it a useful tool for studying the role of this pathway in disease, and its low toxicity makes it a promising candidate for further development.
Métodos De Síntesis
The synthesis of 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide involves a multi-step process that includes the reaction of 3-bromo-N-(6-morpholin-4-ylpyridin-3-yl)benzamide with methanesulfonamide in the presence of a base, followed by the addition of a palladium catalyst to form the final product. The yield of the synthesis is around 50%, and the purity of the compound is typically greater than 95%.
Aplicaciones Científicas De Investigación
3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been extensively studied in preclinical research for its potential use in various diseases, including cancer and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-26(23,24)20-14-4-2-3-13(11-14)17(22)19-15-5-6-16(18-12-15)21-7-9-25-10-8-21/h2-6,11-12,20H,7-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAIZJUJPHKJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methanesulfonamido)-N-(6-morpholin-4-ylpyridin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7536773.png)
![6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B7536783.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B7536790.png)

![2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide](/img/structure/B7536810.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7536817.png)
![N-[4-(2,5-Dimethoxyphenyl)-2-thiazolyl]-4-fluorobenzenesulfonamide](/img/structure/B7536829.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)
